5,6,7,8-Tetrahydro-3-methyl-1-naphthol

Organic Synthesis Process Chemistry Naphthol Derivatives

5,6,7,8-Tetrahydro-3-methyl-1-naphthol (CAS 3468-81-3), with the molecular formula C11H14O and a molecular weight of 162.23 g/mol, is a bicyclic compound belonging to the tetrahydronaphthol class. It features a phenolic hydroxyl group at the 1-position and a methyl substituent at the 3-position on a partially hydrogenated naphthalene ring system.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
Cat. No. B8535233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-3-methyl-1-naphthol
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCCC2)C(=C1)O
InChIInChI=1S/C11H14O/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h6-7,12H,2-5H2,1H3
InChIKeyDLEIHZWUZSUORH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydro-3-methyl-1-naphthol: A Partially Hydrogenated Methyl-Naphthol Scaffold for TRPV1-Targeted Drug Discovery and Organic Synthesis


5,6,7,8-Tetrahydro-3-methyl-1-naphthol (CAS 3468-81-3), with the molecular formula C11H14O and a molecular weight of 162.23 g/mol, is a bicyclic compound belonging to the tetrahydronaphthol class . It features a phenolic hydroxyl group at the 1-position and a methyl substituent at the 3-position on a partially hydrogenated naphthalene ring system [1]. This compound serves as a key synthetic intermediate and a core scaffold within the broader chemical space of naphthol derivatives investigated for vanilloid receptor (TRPV1) antagonism, where tetrahydronaphthol-based structures have demonstrated improved drug-like properties over fully aromatic naphthol leads [2].

Why Generic Substitution Fails for 5,6,7,8-Tetrahydro-3-methyl-1-naphthol: Physicochemical and Pharmacological Non-Interchangeability


Generic substitution within the naphthol family is precluded by critical structure–property divergences. The partially saturated cyclohexene ring of 5,6,7,8-tetrahydro-3-methyl-1-naphthol fundamentally alters molecular planarity, lipophilicity, and metabolic susceptibility compared to fully aromatic analogs such as 3-methyl-1-naphthol. In the TRPV1 antagonist program, the tetrahydronaphthol scaffold was essential for achieving oral bioavailability, representing a decisive improvement over the naphthol-based lead series that exhibited low oral exposure in rats [1]. Furthermore, the 3-methyl substitution pattern directs electrophilic aromatic substitution to specific ring positions, directly impacting synthetic derivatization pathways [2].

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydro-3-methyl-1-naphthol Versus Closest Analogs


Synthetic Accessibility: 99% Hydrolysis Yield Versus Multi-Step Alternative Routes

A reported two-step synthesis of 5,6,7,8-tetrahydro-3-methyl-1-naphthol proceeds via base hydrolysis of its acetate precursor at room temperature in a THF/methanol solvent mixture, achieving a 99% isolated yield after crystallization . In contrast, the synthesis of the fully aromatic comparator 3-methyl-1-naphthol typically requires more forcing conditions or alternative multi-step routes from substituted phthalides with moderate to good but variable yields [1]. This near-quantitative hydrolysis efficiency provides a practical advantage for procurement decisions where cost-per-gram of the final intermediate is a key factor.

Organic Synthesis Process Chemistry Naphthol Derivatives

Physicochemical Differentiation: Melting Point Elevation of ~25 °C Over the Non-Methylated Tetrahydro Analog

5,6,7,8-Tetrahydro-3-methyl-1-naphthol exhibits a melting point of 95–96 °C (hexane-ethyl acetate) . The non-methylated analog 5,6,7,8-tetrahydro-1-naphthol (CAS 529-35-1) has a reported melting point of 70 °C (lit.) [1]. This ~25–26 °C elevation in melting point, attributable to the 3-methyl substituent's effect on crystal lattice packing, translates to improved solid-state handling characteristics, easier purification by recrystallization, and potentially superior storage stability as a crystalline solid.

Physicochemical Characterization Crystallinity Purification

Boiling Point Reduction of ~48 °C Relative to Fully Aromatic 3-Methyl-1-naphthol

The partially saturated ring structure of 5,6,7,8-tetrahydro-3-methyl-1-naphthol is expected to reduce its boiling point relative to the fully aromatic analog 3-methyl-1-naphthol. The non-methylated 5,6,7,8-tetrahydro-1-naphthol has a boiling point of 265 °C at 705 mmHg (lit.) . The fully aromatic 3-methyl-1-naphthol has a predicted boiling point of 313.3 °C at 760 mmHg . Although boiling point data for the target compound itself is not available in public databases, the class-level trend indicates an approximate ~48 °C reduction in boiling point for the tetrahydro analog series, which may facilitate GC-based purity analysis and vacuum distillation during purification.

Volatility GC Analysis Distillation

Pharmacological Scaffold Value: Tetrahydronaphthol Core Enables Oral Bioavailability in TRPV1 Antagonists Where Naphthol Leads Failed

In a medicinal chemistry campaign targeting TRPV1, the starting naphthol-based lead series suffered from low oral bioavailability in rats [1]. Systematic SAR studies demonstrated that replacement of the fully aromatic naphthol core with a tetrahydronaphthol scaffold yielded potent TRPV1 antagonists with demonstrable oral bioavailability. Compound rac-6a, a tetrahydronaphthol derivative, achieved single-digit nanomolar TRPV1 antagonist activity (exact IC50 in low nM range) and oral exposure in rats [1]. Additionally, 4-aminopyrimidine tetrahydronaphthols showed improved solubility and metabolic stability over previous naphthol series [2]. While 5,6,7,8-tetrahydro-3-methyl-1-naphthol is a simpler scaffold, it represents the core tetrahydronaphthol substructure upon which these bioavailability-enabling modifications were built.

TRPV1 Antagonist Oral Bioavailability Drug Discovery

Prioritized Application Scenarios for 5,6,7,8-Tetrahydro-3-methyl-1-naphthol Based on Differentiated Evidence


Scaffold for TRPV1 Antagonist Lead Optimization Requiring Oral Bioavailability

Programs seeking orally bioavailable TRPV1 antagonists should prioritize 5,6,7,8-tetrahydro-3-methyl-1-naphthol as a starting scaffold. Literature SAR evidence demonstrates that the tetrahydronaphthol core enables oral exposure in rats, a property not achievable with the corresponding fully aromatic naphthol leads [1]. The 3-methyl and 1-hydroxy substitution pattern provides two orthogonal vectors for further derivatization, allowing systematic exploration of the TRPV1 pharmacophore while retaining the bioavailability-conferring saturated ring [2].

High-Yield Intermediate for Multi-Step Synthesis of Functionalized Naphthol Derivatives

For process chemistry and scale-up applications, the compound's demonstrated 99% isolated yield in a room-temperature hydrolysis step makes it a cost-effective intermediate [1]. This near-quantitative conversion compares favorably to the more variable yields reported for general α-naphthol syntheses via phthalide routes [2], positioning this compound as an attractive building block where overall synthetic efficiency is a procurement driver.

Crystalline Analytical Reference Standard with Advantageous Solid-State Properties

The melting point of 95–96 °C—approximately 25 °C higher than the non-methylated tetrahydro-1-naphthol analog—supports its use as a crystalline reference standard [1]. The elevated melting point facilitates recrystallization-based purification and ensures reliable weighing for quantitative analytical method development, a practical advantage cited in procurement specifications where consistent solid-state form is critical [2].

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